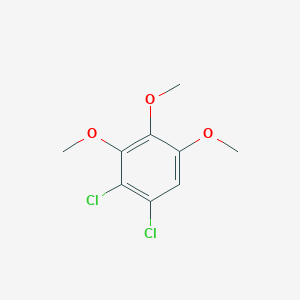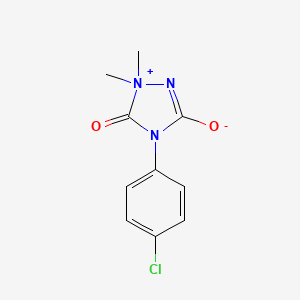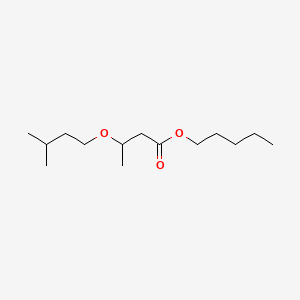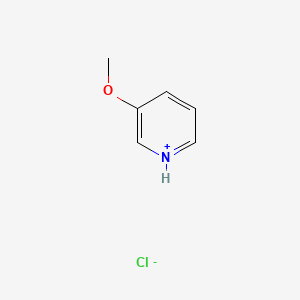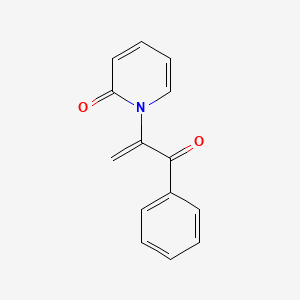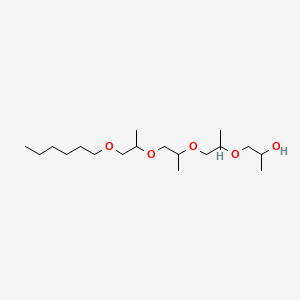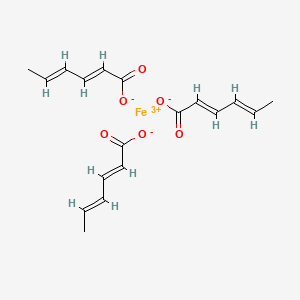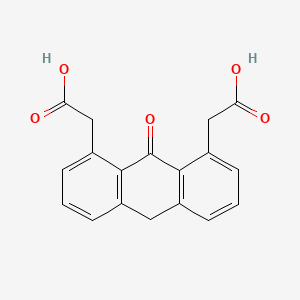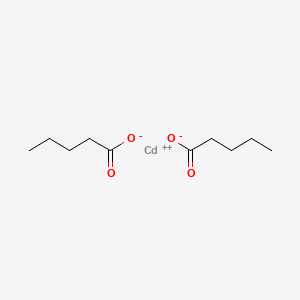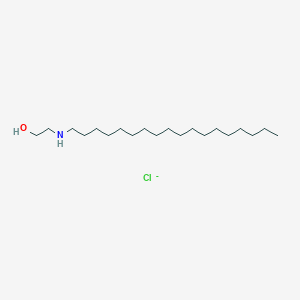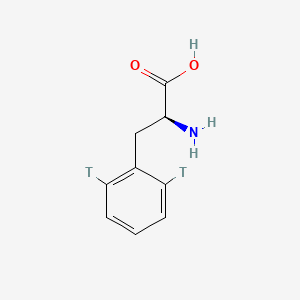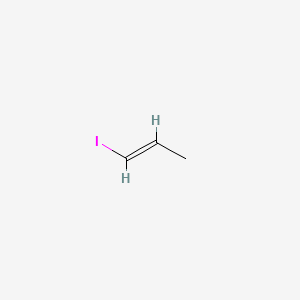
(E)-1-Iodo-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Iodo-1-propene is an organic compound with the molecular formula C3H5I It is an alkene with an iodine atom attached to the first carbon of the propene chain The (E) notation indicates that the higher priority substituents on each carbon of the double bond are on opposite sides, making it an isomer of 1-iodo-1-propene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-1-Iodo-1-propene can be synthesized through several methods. One common approach involves the halogenation of propene. The reaction typically uses iodine and a catalyst such as a Lewis acid to facilitate the addition of the iodine atom to the propene molecule. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-1-Iodo-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) in the presence of a peroxide initiator.
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in an organic solvent.
Major Products:
Substitution: 1-Propen-1-ol.
Addition: 1-Bromo-1-propene.
Oxidation: 1-Iodo-2,3-epoxypropane.
Wissenschaftliche Forschungsanwendungen
(E)-1-Iodo-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through substitution and addition reactions.
Biology: The compound can be used to study the effects of halogenated alkenes on biological systems, including their interactions with enzymes and cellular components.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which (E)-1-Iodo-1-propene exerts its effects involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the double bond allows for addition reactions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-1-propene: The cis isomer of (E)-1-Iodo-1-propene.
1-Bromo-1-propene: A brominated analogue with similar reactivity.
1-Chloro-1-propene: A chlorinated analogue with different reactivity due to the smaller size and higher electronegativity of chlorine.
Uniqueness: this compound is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes this compound more reactive in substitution reactions and provides distinct reactivity patterns compared to its brominated and chlorinated analogues. Additionally, the (E) configuration imparts specific stereochemical properties that can influence the outcome of chemical reactions and the formation of products.
Eigenschaften
CAS-Nummer |
7796-54-5 |
|---|---|
Molekularformel |
C3H5I |
Molekulargewicht |
167.98 g/mol |
IUPAC-Name |
(E)-1-iodoprop-1-ene |
InChI |
InChI=1S/C3H5I/c1-2-3-4/h2-3H,1H3/b3-2+ |
InChI-Schlüssel |
QYQQTZFOFMPYCA-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/I |
Kanonische SMILES |
CC=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


